molecular formula C13H15ClN2 B1313093 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole CAS No. 124035-08-1

5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole

Cat. No. B1313093
CAS RN: 124035-08-1
M. Wt: 234.72 g/mol
InChI Key: UKHBTBNWIXGYOW-UHFFFAOYSA-N
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Description

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .


Molecular Structure Analysis

The structure of imidazole includes a five-membered ring, consisting of three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity .

Scientific Research Applications

Applications in Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Benzimidazole derivatives demonstrated excellent antibacterial activity against B. subtilis and prominent antifungal activity against A. niger, with chloro, bromo, and nitro substituted imidazolyl azetidinones and nitro substituted imidazolyl triazoles being particularly effective (Rekha et al., 2019). Similarly, novel benzimidazole derivatives showcased potent antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Bhatt et al., 2013).

  • Antitubercular Agents : Several 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives exhibited significant antitubercular activity against mycobacterium species, with docking studies supporting their potential as potent antitubercular agents (Raju et al., 2020). Novel 1H-benzo[d]imidazole derivatives and analogues also showed exceptional tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, presenting a new class of selective anti-tubercular agents (Gobis et al., 2015).

Applications in Cancer Research

  • Anticancer Activity : Synthesized benzimidazole derivatives, especially those with cyclohexylethyl, cyclohexylpropyl, and phenylpropyl moieties, displayed promising anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Singh et al., 2020). Similarly, new benzimidazole–thiazole derivatives demonstrated anticancer properties against HepG2 and PC12 cell lines, indicating their possible role in cancer therapeutics (Nofal et al., 2014).

Applications in Organic Synthesis and Material Science

  • Synthesis of Fused Heterocyclic Compounds : The domino synthesis approach was employed to construct fused hexacyclic skeletons, including imidazoquinolinoacridinone derivatives, showcasing the versatility of benzimidazole compounds in organic synthesis and potentially in pharmaceutical applications (Li et al., 2014).

  • Organic Light Emitting Devices (OLEDs) : Novel iridium complexes containing benzimidazole structures were used in the development of high-efficiency OLEDs, indicating the utility of such compounds in the field of material science and electronic devices (Han et al., 2013).

Mechanism of Action

The mechanism of action of imidazole compounds generally involves interaction with various biological targets, leading to changes in cellular processes. The specific targets and mode of action can vary widely depending on the specific compound and its chemical structure .

The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can influence its pharmacokinetics .

The molecular and cellular effects of imidazole compounds can include changes in cell signaling, gene expression, enzymatic activity, and other cellular processes. These effects can lead to the observed biological activities of the compounds .

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of imidazole compounds .

Future Directions

Imidazole-based compounds continue to be of interest in the field of medicinal chemistry, with ongoing research into their potential uses as therapeutic agents .

properties

IUPAC Name

6-chloro-2-cyclohexyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHBTBNWIXGYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438597
Record name 1H-Benzimidazole, 5-chloro-2-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124035-08-1
Record name 1H-Benzimidazole, 5-chloro-2-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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